molecular formula C45H66N14O10 B1587090 Arg-pro-gly-phe-ser-pro-phe-arg CAS No. 80943-05-1

Arg-pro-gly-phe-ser-pro-phe-arg

Cat. No. B1587090
CAS RN: 80943-05-1
M. Wt: 963.1 g/mol
InChI Key: QFSJEDMTCFOOTJ-POFDKVPJSA-N
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Description



  • This nonapeptide has the amino acid sequence: Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg .

  • It is an analogue of bradykinin lacking the Arginine residue at position 9.

  • Bradykinin is a naturally occurring peptide that plays a role in blood pressure regulation, smooth muscle stimulation, capillary permeability, and pain induction.





  • Synthesis Analysis



    • The peptide is formed through peptide bond formation between individual amino acids.

    • The process can continue until thousands of units have joined, resulting in large proteins.





  • Molecular Structure Analysis



    • The empirical formula is C₄₅H₆₆N₁₄O₁₀ .

    • The peptide has a nine-amino acid chain .





  • Chemical Reactions Analysis



    • When the order of amino acids in bradykinin is reversed (arg-phe-pro-ser-phe-gly-pro-pro-arg), the resulting peptide shows none of the activity of bradykinin.





  • Physical And Chemical Properties Analysis



    • Density : 1.47±0.1 g/cm³ (predicted).

    • Solubility : Soluble in DMF, DMSO, ethanol, and PBS (pH 7.2).

    • Form : Crystalline solid.

    • pKa : 3.56±0.10 (predicted).




  • Scientific Research Applications

    Neuropharmacological Research

    Yang et al. (1985) isolated two peptides from bovine brain extract, one of which shared a structural resemblance with Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg, known for modulating the action of morphine. These peptides demonstrate significant potential in neuropharmacological research, particularly in understanding opioid interactions and pain modulation mechanisms (Yang, Fratta, Majane, & Costa, 1985).

    Inflammation and Kinin Receptor Pharmacology

    Farmer and Burch (1992) discussed the inflammatory peptide Bradykinin, which contains the sequence Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg. It plays a critical role in inflammatory responses in various acute and chronic diseases, offering a significant scope for research in inflammation and kinin receptor pharmacology (Farmer & Burch, 1992).

    Synthetic Polypeptides and Bradykinin-like Properties

    Konzett and Sturmer (1960) examined the biological activity of synthetic polypeptides, including those with the sequence Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg. Their research highlights the importance of these sequences in stimulating plain muscle and influencing blood pressure, which is vital for cardiovascular research (Konzett & Sturmer, 1960).

    Peptide Design and Receptor Activity

    Rovero et al. (2001) synthesized analogues of desArg(9)-Lys-bradykinin containing the sequence Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg to understand the structural requirements for activity at the B1 kinin receptor. Their work provides insights into the design of therapeutic peptides and receptor activation mechanisms (Rovero et al., 2001).

    Bradykinin Antagonists and Medical Applications

    Stewart et al. (1997) discussed bradykinin antagonists containing the sequence Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg. These antagonists have applications in inflammation and potentially in cancer therapy, indicating the relevance of this peptide sequence in medical research (Stewart et al., 1997).

    Cardioprotection and Antioxidant Defense

    Pisarenko et al. (2014) explored the effects of peptide Apelin-12, which includes the sequence Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg, on myocardial antioxidant defense in ischemia/reperfusion injury. This research opens avenues for the use of such peptides in cardiac protection and therapy (Pisarenko et al., 2014).

    Cardiovascular System Enzyme Interaction

    Dorer, Stewart, and Ryan (1978) studied the interaction of the N-terminal pentapeptide of bradykinin, which includes the sequence Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg, with angiotensin-converting enzyme. Understanding this interaction is crucial for cardiovascular system research and the development of treatments for related diseases (Dorer, Stewart, & Ryan, 1978).

    Enhancing Cardioplegic Protection

    Pisarenko et al. (2015) demonstrated the efficacy of natural apelin-12, which contains Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg, and its analogs in enhancing cardioplegic protection. Their findings suggest potential applications in cardiac surgery and highlight the therapeutic value of this peptide sequence (Pisarenko, Shulzhenko, Pelogeykina, & Studneva, 2015).

    Synthesis and Structural Analysis of Peptides

    The synthesis and structural analysis of peptides, including those containing Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg, as conducted by Pasaribu (1980), contribute to our understanding of protein structure and function, aiding in various fields of biochemical research (Pasaribu, 1980).

    Gas-Phase Conformational Studies

    Rodriquez et al. (2006) studied the conformers of gaseous bradykinin and its protonated forms, which include the sequence Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg. This research aids in understanding the structural dynamics of peptides in different states, which is valuable in drug design and protein chemistry (Rodriquez et al., 2006).

    Protease Specificity Studies

    Otte and Werries (1989) investigated the specificity of a cysteine protease of Entamoeba histolytica against various peptides, including those with the sequence Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg. This research is crucial in understanding enzyme-substrate interactions and has implications in parasitology and therapeutic enzyme inhibition (Otte & Werries, 1989).

    Encephalitogenic Potential in Immunological Research

    Westall and Thompson (1977) explored the encephalitogenic potential of peptides related to the sequence Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg. Such research is critical in immunology, especially in studying autoimmune diseases like multiple sclerosis (Westall & Thompson, 1977).

    Taste and Sensory Perception Studies

    Nosho et al. (1985) examined the bitterness behavior of peptides including Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg, contributing to our understanding of taste perception and sensory biology (Nosho, Otagiri, Shinoda, & Okai, 1985).

    Antioxidant Properties in Cardiac Protection

    Pisarenko et al. (2013) investigated the antioxidant properties of apelin-12 and its analog, including Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg, in experimental ischemia and reperfusion. This research is significant for understanding oxidative stress in cardiac events and developing therapeutic strategies (Pisarenko et al., 2013).

    Safety And Hazards



    • Wear suitable protective clothing.

    • Avoid contact with skin and eyes.

    • Avoid formation of dust and aerosols.

    • Use non-sparking tools.




  • Future Directions



    • Further research could explore modified analogs of this peptide for potential drug candidates or therapeutic applications.




    Remember that the order of amino acids significantly impacts the peptide’s function, and small changes can lead to different biological effects. 🧪🔬


    properties

    IUPAC Name

    (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C45H66N14O10/c46-29(15-7-19-51-44(47)48)41(66)58-21-9-17-34(58)39(64)53-25-36(61)54-31(23-27-11-3-1-4-12-27)37(62)57-33(26-60)42(67)59-22-10-18-35(59)40(65)56-32(24-28-13-5-2-6-14-28)38(63)55-30(43(68)69)16-8-20-52-45(49)50/h1-6,11-14,29-35,60H,7-10,15-26,46H2,(H,53,64)(H,54,61)(H,55,63)(H,56,65)(H,57,62)(H,68,69)(H4,47,48,51)(H4,49,50,52)/t29-,30-,31-,32-,33-,34-,35-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QFSJEDMTCFOOTJ-POFDKVPJSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCN=C(N)N)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C45H66N14O10
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    963.1 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Arg-pro-gly-phe-ser-pro-phe-arg

    CAS RN

    80943-05-1
    Record name Bradykinin, des-pro(3)-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080943051
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    53
    Citations
    RA Boissonnas, S Guttmann… - Annals of the New …, 1963 - Wiley Online Library
    Our group devoted at once its efforts to the synthesis of this octapeptide and was able to accomplish it in ten days. The synthetic peptide was immediately tested biologically, and we …
    Number of citations: 36 nyaspubs.onlinelibrary.wiley.com
    RA Boissonnas - Biochemical Pharmacology, 1962 - Elsevier
    We started at once with the synthesis of this structure and were able to achieve it in a short time. Repetition of this synthesis by two other routes yielded the same final material. 2 All …
    Number of citations: 8 www.sciencedirect.com
    P Liigand, K Kaupmees, A Kruve - Journal of Mass …, 2019 - Wiley Online Library
    Electrospray ionization is widely used to generate gas phase ions from a variety of molecules ranging from small ions to large proteins, while the ionization mechanism is claimed to …
    M OKUDA, K ARAKAWA - The Journal of Biochemistry, 1985 - academic.oup.com
    … bradykinin or Arg-Pro-Gly-PheSer-Pro-Phe-Arg is noteworthy… muscle kinin, Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg or [des- (i). … -bradykinin or Arg-Pro-Gly-Phe-Ser-Pro-PheArg, we propose …
    Number of citations: 9 academic.oup.com
    B Zhang, R Soukup, DW Armstrong - Unusual separations with …, 2004 - core.ac.uk
    Separating closely related peptides (those differing by one or two amino acids or the chirality of a single amino acid) can be challenging using reverse phase LC, ion exchange LC, or …
    Number of citations: 3 core.ac.uk
    ES Prado, MU Sampaio, F Galembeck… - … and Biophysical Research …, 1976 - Elsevier
    Hydrolysis of Lys-Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg-Ser-Val-Gln-Val-Ser by trypsin (EC 3.4.21.4) yields lysyl-bradykinin by rupture of the Arg-Ser bond. The k cat /K m value found for …
    Number of citations: 7 www.sciencedirect.com
    A Tabassum, MS Iqbal, S Sultan, RA Alhuthali… - Mediators of …, 2022 - hindawi.com
    The COVID-19 pandemic is rapidly spreading, and health care systems are being overwhelmed with the huge number of cases, with a good number of cases requiring intensive care. It …
    Number of citations: 20 www.hindawi.com
    M Sasaguri, M Ikeda, M Ideishi, K Arakawa - Biochemical and biophysical …, 1988 - Elsevier
    … the latter was [Des-Pro3] bradykinin(BK)(2), because it lacked one proline residue and had an identical retention time on HPLC to that of synthetic ArgPro-Gly-Phe-Ser-Pro-Phe-Arg …
    Number of citations: 9 www.sciencedirect.com
    L Mata, JC Gripon, MY Mistou - Protein engineering, 1999 - academic.oup.com
    The aminopeptidase PepC is a cysteine peptidase isolated from lactic acid bacteria. Its structural and enzymatic properties closely resembles those of the bleomycin hydrolases, a …
    Number of citations: 14 academic.oup.com
    RA Boissonnas - Helvetica Chimica Acta, 1961 - Wiley Online Library
    Number of citations: 1

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